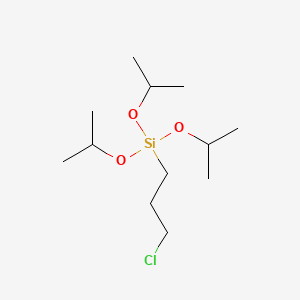

(3-Chloropropyl)tris(1-methylethoxy)silane

Beschreibung

Significance of Organosilanes in Contemporary Materials Science

Organosilanes are a cornerstone of modern materials science due to their hybrid chemical nature, possessing both organic and inorganic functionalities within a single molecule. mdpi.com This dual reactivity enables them to function as highly effective coupling agents, adhesion promoters, surface modifiers, and crosslinking agents. researchgate.netinnospk.com The general structure of an organofunctional silane (B1218182) is R-Si-X₃, where 'R' is an organofunctional group and 'X' is a hydrolyzable group, typically an alkoxy group. mdpi.comresearchgate.net

The hydrolyzable alkoxy groups react with water to form reactive silanol (B1196071) groups (Si-OH). researchgate.netgarzantispecialties.com These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, metals, and silica (B1680970), forming stable, covalent siloxane bonds (Si-O-Substrate). researchgate.netrussoindustrial.ru Simultaneously, the organofunctional group can interact or react with an organic polymer matrix. garzantispecialties.comdakenchem.com

The Role of Organofunctional Silanes with Chloropropyl Moieties in Chemical Research

Organofunctional silanes featuring a chloropropyl group, such as (3-Chloropropyl)trimethoxysilane and the subject of this article, hold a special place in chemical research primarily as versatile intermediates. nih.govgoogle.com The carbon-chlorine bond in the propyl chain is a reactive site amenable to nucleophilic substitution reactions. This allows the chloropropyl group to be a precursor for a wide array of other functionalities.

Researchers utilize this reactivity to synthesize a diverse library of silane coupling agents tailored for specific applications. For instance, the chlorine atom can be substituted to introduce amino, mercapto, or other functional groups, thereby altering the silane's compatibility and reactivity with different polymer systems. guidechem.com (3-Chloropropyl)trimethoxysilane, a closely related compound, is frequently used as a starting material for producing other silanes, such as those used in the sol-gel process or for creating self-assembling monolayers. guidechem.com

The chloropropyl moiety itself can also play a direct role in certain applications, for example, in systems where it can react with specific resins or serve as a grafting point on a polymer backbone. unisil.pl Its primary importance, however, remains its function as a foundational building block for more complex, custom-designed organofunctional silanes. innospk.comgoogle.com

Scope and Research Focus on (3-Chloropropyl)tris(1-methylethoxy)silane

This article focuses specifically on the chemical compound this compound. The "(1-methylethoxy)" group is commonly known as the isopropoxy group. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3-Chloropropyl)tris[(propan-2-yl)oxy]silane | sielc.com |

| CAS Number | 61214-14-0 | sielc.comepa.gov |

| Molecular Formula | C₁₂H₂₇ClO₃Si | sielc.comuni.lu |

| Molecular Weight | 282.88 g/mol | sielc.comepa.gov |

| Synonyms | (3-Chloropropyl)triisopropoxysilane, Silane, (3-chloropropyl)tris(1-methylethoxy)- | sielc.com |

Research on this compound centers on its role as a coupling agent and chemical intermediate. A significant aspect of its chemistry is the nature of its hydrolyzable groups. The isopropoxy groups on this silane hydrolyze at a different rate compared to the more common methoxy (B1213986) or ethoxy groups found on analogous silanes like (3-Chloropropyl)trimethoxysilane. nih.govsigmaaldrich.com This difference in hydrolysis kinetics can be a critical parameter in controlling the reaction and formation of the siloxane network at the substrate interface, influencing the final properties of the material. The scope of this article is to provide a detailed overview of this specific compound within the framework of its chemical significance and role in materials science.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

61214-14-0 |

|---|---|

Molekularformel |

C12H27ClO3Si |

Molekulargewicht |

282.88 g/mol |

IUPAC-Name |

3-chloropropyl-tri(propan-2-yloxy)silane |

InChI |

InChI=1S/C12H27ClO3Si/c1-10(2)14-17(9-7-8-13,15-11(3)4)16-12(5)6/h10-12H,7-9H2,1-6H3 |

InChI-Schlüssel |

BBMMYRPBNQOFGU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)O[Si](CCCCl)(OC(C)C)OC(C)C |

Herkunft des Produkts |

United States |

Synthetic Pathways and Methodologies for 3 Chloropropyl Tris 1 Methylethoxy Silane

Conventional Synthetic Approaches to Chloropropyl-Functionalized Alkoxysilanes

Traditional methods for synthesizing chloropropyl-functionalized alkoxysilanes like (3-Chloropropyl)tris(1-methylethoxy)silane have long been the cornerstone of industrial production. These routes typically involve either the direct addition of a silane (B1218182) to an unsaturated halide or the subsequent modification of a pre-formed chloropropyl silane core.

Hydrosilylation-Based Syntheses

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a primary industrial method for creating silicon-carbon bonds. mdpi.com For chloropropyl alkoxysilanes, this involves the reaction of a hydrosilane with allyl chloride.

The synthesis can proceed via two main pathways:

A two-step process where allyl chloride is first reacted with a chlorosilane, such as trichlorosilane (B8805176) (HSiCl₃), in the presence of a transition-metal catalyst. oecd.orgnih.gov The resulting trichloro(3-chloropropyl)silane is then esterified with the desired alcohol—in this case, isopropanol (B130326)—to yield the final product. oecd.org This is often the preferred industrial route due to the high reactivity of trichlorosilane and the avoidance of side reactions associated with alkoxysilanes. epo.org

A direct, one-step hydrosilylation of allyl chloride with a trialkoxysilane, such as triisopropoxysilane. google.com

Platinum-based catalysts, particularly Speier's catalyst (hexachloroplatinic acid), are widely used for these reactions. mdpi.comgoogle.com However, platinum catalysis can suffer from low yields and competing side reactions, especially when using trialkoxysilanes directly. epo.orggoogle.com For instance, the reaction between trimethoxysilane (B1233946) and allyl chloride using a chloroplatinic acid catalyst can result in yields below 40%, with propylene (B89431) and trimethoxychlorosilane (B1583017) as major by-products. google.com To overcome these limitations, research has focused on alternative catalysts. Rhodium(I) complexes, for example, have demonstrated significantly improved efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane, achieving over 99% selectivity and high turnover numbers. nih.govnih.gov

| Catalyst System | Silane Reactant | Yield of 3-Chloropropylsilane | Selectivity | Reference |

|---|---|---|---|---|

| Chloroplatinic Acid | Trimethoxysilane | <40% | Low (significant by-products) | google.com |

| Chloroplatinic Acid | Triethoxysilane | 14% - 70% (variable reports) | Moderate | epo.org |

| [RhCl(dppbzF)]₂ | Trichlorosilane | >95% | >99% | nih.govnih.gov |

Nucleophilic Substitution Routes to Halogenated Organosilanes

An alternative conventional approach involves nucleophilic substitution at the silicon atom. This is not about substituting the chloro group on the propyl chain but rather about forming the alkoxysilane itself from a halogenated precursor. This process, also known as alcoholysis or esterification, is the typical second step in the two-step synthesis mentioned previously. google.com

In this method, a chloropropyl-halosilane, most commonly trichloro(3-chloropropyl)silane, is reacted with an alcohol. oecd.orggoogle.com To synthesize this compound, trichloro(3-chloropropyl)silane is treated with three equivalents of isopropanol. The reaction liberates hydrogen chloride (HCl) gas, which is typically removed to drive the reaction to completion. google.com

Reaction: Cl₃Si(CH₂)₃Cl + 3 (CH₃)₂CHOH → ((CH₃)₂CHO)₃Si(CH₂)₃Cl + 3 HCl

This method is straightforward but requires careful control of reaction conditions to prevent side reactions and to manage the corrosive HCl by-product. google.comgoogle.com The yield can be high, but purification of the final product is necessary to remove any residual starting materials or partially substituted intermediates. google.com

Emerging and Catalytic Synthesis Strategies for Organosilanes

To address the limitations of conventional methods, such as harsh conditions and catalyst inefficiencies, researchers are developing more advanced and sustainable synthetic strategies. These emerging techniques offer greater control, milder reaction conditions, and novel pathways to functionalized organosilanes.

Photocatalytic Methods for Silicon-Hydrogen Bond Functionalization

Photocatalysis represents a modern, energy-efficient approach to activating chemical bonds. For organosilane synthesis, photocatalytic methods can facilitate the functionalization of silicon-hydrogen (Si-H) bonds under mild conditions. researchgate.net This strategy involves the use of a photocatalyst that, upon absorbing light, can initiate a reaction by generating a highly reactive silyl (B83357) radical from a hydrosilane through a process called hydrogen-atom-transfer (HAT). researchgate.net

This silyl radical can then engage in various transformations, including addition to unsaturated bonds, such as the double bond in allyl chloride. This provides a direct, atom-economical pathway to the desired chloropropyl-functionalized silane, representing a powerful alternative to traditional transition-metal catalysis. researchgate.net The use of light as a traceless reagent allows for high selectivity and can be applied to the monofunctionalization of silanes containing multiple Si-H bonds, offering a level of control that is difficult to achieve with conventional methods. researchgate.net

Palladium-Catalyzed Coupling Reactions Involving Alkoxysilanes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application has been extended to the formation of silicon-carbon bonds. The silyl-Negishi reaction is a notable example, involving the coupling of a silyl electrophile with an organozinc reagent. nih.govorganic-chemistry.orgnih.gov

This methodology could be applied to the synthesis of this compound by reacting a halo-tris(1-methylethoxy)silane (e.g., bromo- or iodo-tris(1-methylethoxy)silane) with a (3-chloropropyl)zinc halide. A key to the success of these reactions is the choice of ligand on the palladium catalyst. Specialized phosphine (B1218219) ligands, such as DrewPhos, have been developed to suppress side reactions like isomerization and promote efficient and selective cross-coupling, even with sterically demanding substrates. nih.govorganic-chemistry.org This catalytic system is robust and offers a direct route to alkyl silanes that circumvents the challenges of hydrosilylation. nih.gov

| Component | Description | Reference |

|---|---|---|

| Silyl Electrophile | Silyl Iodide or Bromide | nih.gov |

| Organometallic Reagent | Alkylzinc Halide | nih.govorganic-chemistry.org |

| Catalyst | Palladium(0) complex | nih.govorganic-chemistry.org |

| Ligand | DrewPhos | nih.govorganic-chemistry.org |

| Advantage | High efficiency and selectivity; suppression of isomerization | organic-chemistry.orgnih.gov |

Principles of Stepwise and On-Demand Organosilane Synthesis

The increasing complexity of functional materials demands more precise and versatile methods for synthesizing organosilanes. This has led to the development of principles for stepwise and "on-demand" synthesis, which aim to build complex molecules with high precision, moving away from traditional one-pot methods. researchgate.net

This approach relies on several key concepts:

Orthogonal Reactivity: Designing synthetic steps where different functional groups on the silane can be addressed independently without interfering with each other.

Silicon Tethers: The use of temporary silicon-based groups that can direct a chemical reaction to a specific site on a molecule and can then be easily removed or modified. acs.orgresearchgate.net This allows for the sequential introduction of different functionalities.

Advanced Catalysis: Employing highly selective catalysts, such as those used in photocatalysis or palladium-coupling, that enable specific bonds to be formed under mild conditions. researchgate.netnih.gov

Flow Chemistry: Utilizing microreactors or continuous flow systems to achieve precise control over reaction parameters like temperature, pressure, and reaction time, which can improve yields and reduce waste compared to batch processing. google.com

These principles are guiding the development of synthetic routes that are more sustainable, efficient, and capable of producing a diverse array of tailored organosilanes for specialized applications. google.com

Reaction Kinetics and Mechanistic Studies in the Formation of Chloropropyl Silanes

The formation of chloropropyl silanes via hydrosilylation is a well-studied reaction, with the predominant mechanism being the Chalk-Harrod mechanism. researchgate.net This mechanism provides a framework for understanding the kinetics of the reaction, which are influenced by the nature of the silane, the alkene, the catalyst, and the reaction conditions.

The Chalk-Harrod mechanism for a platinum-catalyzed reaction generally proceeds through the following steps:

Oxidative Addition: The hydrosilane (e.g., triisopropoxysilane) undergoes oxidative addition to the low-valent platinum catalyst.

Alkene Coordination: The alkene (allyl chloride) coordinates to the resulting platinum-silyl-hydride complex.

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is often considered the rate-determining step.

Reductive Elimination: The final product, this compound, is eliminated from the platinum complex, regenerating the active catalyst.

A modified Chalk-Harrod mechanism has also been proposed where the alkene inserts into the platinum-silicon bond instead of the platinum-hydride bond.

The kinetics of the hydrosilylation of allyl chloride are significantly influenced by the substituents on the silicon atom. The reactivity of the Si-H bond is affected by the electronic effects of these substituents. Electron-withdrawing groups, such as chlorine, tend to increase the reaction rate. For instance, the hydrosilylation of allyl chloride with trichlorosilane is generally faster than with trialkoxysilanes under similar conditions. The order of reactivity for different silyl groups is often cited as SiHCl₃ > (C₆H₅)₃SiH > (C₂H₅)₃SiH. nih.gov The isopropoxy groups in triisopropoxysilane are less electron-withdrawing than the chloro groups in trichlorosilane, which would suggest a slower reaction rate for the formation of this compound compared to (3-chloropropyl)trichlorosilane.

Steric hindrance also plays a crucial role. The bulky isopropoxy groups can hinder the approach of the silane to the catalyst and the subsequent steps in the catalytic cycle, potentially leading to a slower reaction rate compared to less sterically demanding analogues like triethoxysilane.

Kinetic studies on the hydrosilylation of allyl chloride with trichlorosilane catalyzed by carbon-supported platinum have determined the activation energy for the process. This provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur.

Interactive Data Table: Kinetic Parameters for the Hydrosilylation of Allyl Chloride

| Silane Reactant | Catalyst | Activation Energy (Ea) | Notes | Reference |

| Trichlorosilane | Carbon-supported Platinum | 46.2 kJ mol⁻¹ (11 kcal mol⁻¹) | This value provides a baseline for understanding the energy requirements of chloropropylsilane formation. |

The concentration of the catalyst is another critical factor influencing the reaction rate. Generally, an increase in catalyst concentration leads to a faster reaction. However, at very high concentrations, the reaction rate may become independent of the catalyst concentration, indicating that another step in the reaction has become rate-limiting.

Side reactions can also occur during the hydrosilylation of allyl chloride, leading to byproducts. These can include the formation of propene and the corresponding tetrachlorosilane (B154696) (in the case of trichlorosilane as a reactant), or isomerization of the allyl chloride. The choice of catalyst and reaction conditions can help to minimize these side reactions and improve the selectivity for the desired (3-chloropropyl)alkoxysilane.

Chemical Reactivity and Functional Transformation of 3 Chloropropyl Tris 1 Methylethoxy Silane

Hydrolytic and Condensation Behavior of the Tris(1-methylethoxy)silyl Group

The silicon center of (3-Chloropropyl)tris(1-methylethoxy)silane is susceptible to hydrolysis and condensation reactions, a process fundamental to the formation of polysiloxane networks and surface modification. This transformation occurs in a two-step process: hydrolysis of the isopropoxy groups to form silanols, followed by the condensation of these silanols to create stable siloxane bonds.

Mechanisms of Silanol (B1196071) (Si-OH) Formation and Oligomerization

The initial step in the reaction of the tris(1-methylethoxy)silyl group is hydrolysis, where the isopropoxy groups (Si-O-CH(CH₃)₂) are replaced by hydroxyl groups (Si-OH) upon reaction with water. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. An oxygen atom of an isopropoxy group is protonated, making it a better leaving group (isopropanol). A water molecule then attacks the electrophilic silicon atom, leading to the displacement of the protonated isopropoxy group and the formation of a silanol. nih.gov This process can occur stepwise until all three isopropoxy groups are replaced, forming (3-Chloropropyl)silanetriol.

In alkaline media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate. nih.gov The subsequent elimination of an isopropoxide anion, which is then protonated by water to form isopropanol (B130326), yields the silanol.

Once silanol groups are formed, they can undergo condensation reactions with other silanols or with remaining isopropoxy groups to form siloxane (Si-O-Si) bonds and release water or isopropanol, respectively. This process leads to the formation of dimers, trimers, and larger oligomeric structures.

Formation and Architecture of Siloxane (Si-O-Si) Networks

The condensation of silanols and/or residual isopropoxy groups is a continuation of the polymerization process that begins with hydrolysis. The trifunctional nature of this compound allows for the formation of complex, three-dimensional cross-linked networks. As condensation proceeds, siloxane bridges are formed, leading to the creation of larger oligomers and eventually a solid gel-like structure, often referred to as a polysilsesquioxane network.

The architecture of the resulting siloxane network can range from linear or branched chains to highly cross-linked three-dimensional structures. The final structure is highly dependent on the reaction conditions, which influence the relative rates of hydrolysis and condensation. For instance, controlled hydrolysis under specific conditions can favor the formation of well-defined cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS).

Factors Influencing Hydrolysis and Condensation Rates (pH, Water Stoichiometry, Solvent Effects, Temperature)

The rates of hydrolysis and condensation are highly sensitive to several experimental parameters. Controlling these factors is crucial for tailoring the final properties of the resulting material.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |

| pH | Minimum near pH 7; increases under acidic or basic conditions. nih.gov | Minimum around pH 4-5; increases under more acidic or basic conditions. | Acid catalysis promotes hydrolysis over condensation, leading to more open, less condensed structures. Base catalysis promotes condensation, resulting in more compact, particulate structures. researchgate.net |

| Water Stoichiometry | Rate increases with water concentration. | Dependent on the concentration of silanol groups formed during hydrolysis. | A stoichiometric excess of water is typically required to drive the hydrolysis to completion. However, very high water content can dilute the silane (B1218182) and slow down condensation. |

| Solvent Effects | A co-solvent (e.g., ethanol, acetone) is often necessary to homogenize the aqueous and organic silane phases. taylorfrancis.com | The choice of solvent can influence the polarity of the reaction medium and the solubility of intermediate species, thereby affecting condensation pathways. | The alcohol byproduct of hydrolysis (isopropanol) can also act as a solvent and influence reaction kinetics. |

| Temperature | Rate increases with temperature, following the Arrhenius equation. nih.gov | Rate increases with temperature. | Higher temperatures accelerate both reactions, potentially leading to faster gelation times and affecting the final network structure. |

| Steric Hindrance | The bulky isopropoxy groups decrease the rate of hydrolysis compared to smaller alkoxy groups like methoxy (B1213986) or ethoxy due to steric hindrance. taylorfrancis.comresearchgate.net | Steric effects from the alkyl group on silicon and the alkoxy groups can influence the rate of condensation. | The slower hydrolysis of tris(1-methylethoxy)silanes compared to trimethoxysilanes provides a wider processing window for many applications. taylorfrancis.com |

Chemical Transformations of the 3-Chloropropyl Functionality

The 3-chloropropyl group provides a reactive handle for further chemical modification, allowing the silane to be used as an intermediate for the synthesis of a wide range of functional materials.

Nucleophilic Displacement Reactions for Post-Synthetic Functionalization

The chlorine atom on the propyl chain is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of various functional groups to the silane molecule after it has been synthesized or even after it has been grafted onto a surface. This "post-synthetic functionalization" is a powerful tool for tailoring surface properties.

Common nucleophilic displacement reactions include:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines to produce aminopropylsilanes.

Thiolation: Reaction with sodium hydrosulfide or thiourea followed by hydrolysis to yield mercaptopropylsilanes.

Azidation: Reaction with sodium azide to introduce an azide group, which can then be used in "click" chemistry reactions.

Cyanation: Reaction with sodium cyanide to produce a cyanopropylsilane.

Iodination: The chloride can be exchanged for iodide via the Finkelstein reaction, creating a more reactive 3-iodopropyl intermediate. researchgate.net

These transformations are critical for producing a variety of silane coupling agents with specific functionalities tailored for adhesion to different polymer matrices. mdpi.com For example, an aminopropylsilane is effective for coupling to epoxy or polyamide resins, while a mercaptopropylsilane is used with sulfur-cured elastomers.

| Nucleophile | Resulting Functional Group | Example Application of Functionalized Silane |

| Ammonia (NH₃) | Primary Amine (-NH₂) | Coupling agent for epoxy, phenolic, and nylon resins. |

| Sodium Hydrosulfide (NaSH) | Thiol (-SH) | Coupling agent for sulfur-cured rubbers and metallic substrates. |

| Sodium Azide (NaN₃) | Azide (-N₃) | Intermediate for "click" chemistry and bioconjugation. |

| Sodium Cyanide (NaCN) | Cyano (-CN) | Intermediate for synthesis of carboxylic acids and amines. |

| Sodium Iodide (NaI) | Iodo (-I) | A more reactive intermediate for further nucleophilic substitutions. researchgate.net |

Polymerization Initiating Capabilities

The carbon-chlorine bond in the 3-chloropropyl group can serve as an initiation site for certain types of controlled radical polymerizations, most notably Atom Transfer Radical Polymerization (ATRP). wikipedia.org When this compound is immobilized on a surface, for example, by forming a self-assembled monolayer (SAM) on a silicon wafer or glass slide, the pendant chloropropyl groups can act as surface-anchored initiators. mdpi.comdntb.gov.ua

In a typical surface-initiated ATRP (SI-ATRP) process, a transition metal complex (commonly copper-based) abstracts the chlorine atom from the immobilized silane. wikipedia.org This generates a radical on the propyl chain and oxidizes the metal complex. The surface-tethered radical can then initiate the polymerization of a desired monomer. The reversible nature of the chlorine atom transfer between the growing polymer chain and the metal complex allows for controlled ("living") polymerization, resulting in a dense layer of polymer chains, often referred to as a "polymer brush," with well-defined thickness and low polydispersity. mdpi.comcmu.edu This "grafting from" approach is a powerful method for modifying the surface properties of materials, such as wettability, biocompatibility, and friction.

Grafting and Surface Immobilization Chemistry of this compound

This compound is a bifunctional organosilane compound that serves as a valuable coupling agent for modifying the surfaces of various materials. Its unique structure features two key reactive sites: the tris(1-methylethoxy)silyl group and the terminal chloropropyl group. The alkoxysilane moiety is capable of hydrolyzing to form reactive silanol groups, which can then condense with hydroxyl groups present on the surfaces of inorganic substrates, forming stable, covalent siloxane (Si-O-Si) bonds. This process effectively "grafts" the molecule onto the surface. The chloropropyl group, extending away from the surface, remains available for subsequent chemical reactions, acting as a versatile anchor for the immobilization of other organic molecules. This dual reactivity makes it a critical component in the creation of functionalized surfaces and hybrid organic-inorganic materials.

Covalent Attachment to Inorganic Substrates (e.g., Silica (B1680970), Metal Oxides, Clays)

The primary application of this compound in surface chemistry involves its covalent attachment to inorganic materials rich in surface hydroxyl (-OH) groups. The general mechanism proceeds via hydrolysis of the (1-methylethoxy) groups to silanols (Si-OH), followed by a condensation reaction with the substrate's surface hydroxyls. This process results in the formation of a durable, covalent linkage between the silane and the substrate.

Silica: Silica (SiO₂) and its various forms (nanoparticles, gels, wafers) are common substrates for modification due to their high density of surface silanol groups. The reaction involves the condensation of the silane's hydrolyzed silanol groups with the silica surface, creating a robust siloxane bond and effectively coating the silica particles. researchgate.net This functionalization transforms the typically hydrophilic silica surface into a more hydrophobic and reactive one, depending on the subsequent use of the chloropropyl group. For instance, silica nanoparticles functionalized with chloropropyl silanes can be used to create hydrophobic coatings. The process can be carried out in various solvents, and the efficiency of the grafting can be confirmed using analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy, which shows characteristic peaks for the propyl group (e.g., C-H stretching) after modification. researchgate.net

Metal Oxides: Metal oxides such as aluminum oxide (Al₂O₃) and iron oxide (Fe₃O₄) also possess surface hydroxyl groups that can serve as anchoring points for silane grafting. uchicago.edunih.gov The reaction chemistry is analogous to that with silica, where the alkoxysilane end of the molecule reacts with the metal hydroxide (M-OH) groups on the surface to form stable M-O-Si bonds. This surface modification is used to compatibilize the metal oxide fillers with organic polymers, to prevent particle agglomeration, or to introduce a reactive handle for further functionalization, such as creating bioactive nanoparticles for biomedical applications. uchicago.edunih.gov

Clays: Clay minerals, such as halloysite (B83129) nanotubes (HNTs), are aluminosilicates with hydroxyl groups on their surfaces and edges. mdpi.com These sites are reactive towards organosilanes like (3-Chloropropyl)trimethoxysilane (CPTMS), a closely related compound. researchgate.netmdpi.com Research has shown that CPTMS can be successfully grafted onto the HNT surface, creating a hybrid material with enhanced chemical activity. mdpi.com The degree of grafting is highly dependent on the reaction conditions, including the choice of solvent, the molar ratio of reactants, reaction time, and the use of catalysts. researchgate.netmdpi.com Studies on CPTMS have demonstrated that toluene is an effective solvent, and the addition of catalysts like triethylamine or ammonium (B1175870) hydroxide can significantly enhance the grafting efficiency by acting as Bronsted bases, which facilitates the proton transfer mechanism in the condensation reaction. researchgate.netmdpi.com

The following table summarizes research findings on the effect of different solvents on the grafting of (3-chloropropyl)trimethoxysilane onto halloysite nanotubes.

| Solvent | Grafting Degree (%) |

| Toluene | 24.29 |

| n-Hexane | 15.32 |

| 1,4-Dioxane | 14.30 |

| Tetrahydrofuran | 11.00 |

| Ethanol | 10.75 |

| Data sourced from a study on grafting CPTMS onto Halloysite Nanotubes. mdpi.com |

Sol-Gel Processing Incorporating Chloropropyl Silanes

Sol-gel processing is a versatile method for synthesizing inorganic networks, typically oxides, from molecular precursors. mdpi.com The process involves the hydrolysis and polycondensation of precursors, such as tetraethoxysilane (TEOS), to form a colloidal suspension (the "sol"), which then undergoes gelation to form a continuous network (the "gel").

This compound and related chloropropyl alkoxysilanes can be incorporated into sol-gel formulations as functional co-precursors. researchgate.net When mixed with a primary network-forming silane like TEOS, the this compound undergoes co-hydrolysis and co-condensation. This integrates the chloropropyl functionality directly into the resulting silica network. The organic group is covalently bound to the silicon atoms of the network, creating a hybrid organic-inorganic material from the ground up.

A one-pot synthesis using a sol-gel technique has been used to functionalize silica derived from rice husk ash with 3-(chloropropyl)triethoxysilane (CPTES). researchgate.net In this process, sodium silicate from the ash is transformed into a silica gel in the presence of the chloropropyl silane. researchgate.net The resulting organo-silica complex shows the presence of different silicon environments (T and Q centers) in ²⁹Si MAS NMR spectra, confirming the incorporation of the CPTES moiety into the silica matrix. researchgate.net This method provides a straightforward way to produce functionalized silica powders with a high density of reactive chloro-groups distributed throughout the material's structure, not just on the surface. These materials serve as versatile intermediates for further chemical synthesis. researchgate.net

Advanced Materials Applications Derived from 3 Chloropropyl Tris 1 Methylethoxy Silane

Development of Hybrid Organic-Inorganic Materials

The dual nature of (3-Chloropropyl)tris(1-methylethoxy)silane makes it an ideal precursor for creating hybrid materials where organic and inorganic components are linked at the molecular level. This integration combines the desirable properties of both classes of materials, such as the mechanical strength and thermal stability of inorganic glasses with the flexibility and functionality of organic polymers.

In the formation of silica-based hybrids, this compound is typically employed in a sol-gel process. This process involves the controlled hydrolysis of the isopropoxy groups to form silanol (B1196071) intermediates (-Si-OH), followed by their condensation to build a three-dimensional silica (B1680970) network. When this silane (B1218182) is used, the resulting silica structure is inherently functionalized with chloropropyl groups.

These pendant chloropropyl groups serve as anchor points for subsequent chemical modification, allowing for the covalent attachment of a vast array of organic molecules. This technique is instrumental in the functionalization of mesoporous silica materials, such as MCM-41 or SBA-15, where the internal and external surfaces can be tailored for specific applications like catalysis, sorption, and chromatography. nih.gov For instance, research on the closely related (3-Chloropropyl)trimethoxysilane has demonstrated its successful grafting onto the surface of halloysite (B83129) nanotubes, creating a reactive surface that improves dispersion in and interaction with hydrophobic polymers. mdpi.com The degree of this surface functionalization can be precisely controlled by reaction parameters such as solvent, catalyst, and reactant ratios. mdpi.com

A study involving the co-condensation of methyltrimethoxysilane (B3422404) and chloropropyltriethoxysilane produced a hybrid sol-gel sorbent for solid-phase extraction. nih.gov The properties of such materials are highly dependent on the successful incorporation and accessibility of the functional groups.

Table 1: Influence of Reaction Conditions on the Grafting of (3-Chloropropyl)trimethoxysilane (CPTMS) onto Halloysite Nanotubes (HNTs) This table presents data for the trimethoxy analogue to illustrate the principles of functionalization.

| Molar Ratio (HNTs:CPTMS:H₂O) | Solvent | Catalyst | Grafting Degree (%) |

| 1:1:0 | Toluene | None | 10.2 |

| 1:2:0 | Toluene | None | 8.5 |

| 1:1:3 | Toluene | None | 12.1 |

| 1:1:3 | Toluene | Triethylamine & NH₄OH | 15.3 |

Data sourced from a study on grafting CPTMS onto halloysite nanotubes, demonstrating how reaction parameters influence the degree of surface functionalization. mdpi.com

This compound functions as a molecular bridge in composites, enhancing the compatibility and bonding between inorganic fillers (e.g., glass fibers, silica, metal oxides) and organic polymer matrices. nbinno.comcfmats.com The silane's isopropoxy groups react with hydroxyl groups on the inorganic filler's surface, forming a strong covalent bond. The chloropropyl end of the silane then becomes available to interact or react with the polymer matrix.

This coupling action is crucial for improving the performance of the final composite material. By creating a robust interface, the silane facilitates more efficient stress transfer from the polymer matrix to the reinforcing filler, leading to significant improvements in mechanical properties such as tensile strength, flexural strength, and modulus. nbinno.comcfmats.com Furthermore, this enhanced interfacial adhesion improves the composite's resistance to environmental factors like moisture, which can otherwise degrade performance. The chloropropyl group can be used as is or can be chemically converted into other functional groups, such as amines or epoxies, to achieve compatibility with a wider range of polymer systems, including epoxies, polyamides, and polyurethanes. cfmats.com

Surface Engineering and Interfacial Science Applications

The ability of this compound to modify surfaces is fundamental to its role in materials science. It allows for the precise engineering of interfacial properties, which governs adhesion, compatibility, and the introduction of specific functionalities.

This interfacial layer mitigates the sharp property differences between the two phases, reducing internal stresses and preventing delamination under load or environmental stress. The result is a composite with enhanced mechanical integrity and long-term durability. Research on similar silanes has quantified this effect; for example, treating a titanium surface with γ-methacryloxypropyltrimethoxysilane, another functional silane, more than quadrupled the shear bond strength of a resin composite compared to an untreated surface. gelest.com

Table 2: Effect of Silane Surface Treatment on Composite-Titanium Shear Bond Strength This table uses data for an analogous functional silane to demonstrate the impact of surface treatment on adhesion.

| Surface Treatment | Shear Bond Strength (MPa) | Standard Deviation (MPa) |

| Non-silanized (Control) | 4.8 | 2.1 |

| γ-methacryloxypropyltrimethoxysilane | 20.4 | 12.2 |

Data from a study evaluating silane coupling agents for attaching a resin composite to titanium. gelest.com

The true versatility of this compound in surface engineering lies in the reactivity of its chloropropyl group. This group serves as a convenient chemical handle for post-functionalization, allowing a surface to be tailored for highly specific interactions. Once a substrate is treated with the silane, the surface-bound chloro- group can be readily converted into a variety of other functional moieties through nucleophilic substitution reactions.

For example, it can be transformed into:

Amines: by reaction with ammonia (B1221849) or primary amines, creating surfaces that can interact with acidic species or be used for further derivatization.

Thiols: by reaction with sodium hydrosulfide, useful for binding to noble metals or participating in "click" chemistry.

Azides: for use in bio-conjugation via azide-alkyne cycloaddition reactions.

Quaternary ammonium (B1175870) salts: by reaction with tertiary amines, imparting antimicrobial and antistatic properties to a surface. chemicalbook.com

This strategy allows for the creation of functionalized surfaces on materials like silica gel for chromatography, glass slides for microarrays, and nanoparticles for targeted drug delivery or sensing applications. nih.gov

Silane molecules can passivate these defects. When applied to the perovskite surface, the silane's functional groups can coordinate with undercoordinated lead (Pb²⁺) ions at defect sites. washington.edu This interaction neutralizes the electronic trap state, thereby suppressing non-radiative recombination. The result is an increase in the charge carrier lifetime, which leads to a higher open-circuit voltage (Voc) and fill factor (FF), ultimately boosting the power conversion efficiency (PCE) of the solar cell. washington.edu Moreover, by passivating these reactive defect sites, the silane layer can also enhance the perovskite film's resistance to degradation from moisture and oxygen, thus improving the long-term operational stability of the device. washington.edu

Table 3: Performance Enhancement of Perovskite Solar Cells via Surface Passivation This table presents representative data for a fluorinated organic molecule used as a passivating agent to illustrate the typical effects on device performance.

| Device Configuration | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) |

| Control (No Passivation) | 1.09 | 23.4 | 76.5 | 19.5 |

| Passivated (CF₃-PEABr) | 1.13 | 23.6 | 80.7 | 21.5 |

Data from a study on surface passivation of perovskite films, demonstrating significant improvements in key photovoltaic parameters. washington.edu

Catalysis and Separation Technologies

The integration of this compound into solid supports is a key strategy for designing robust catalytic systems and efficient separation media. The chloropropyl group acts as a versatile anchor for the subsequent immobilization of catalytically active species or for creating unique stationary phases for chromatography.

The covalent attachment of homogeneous catalysts to solid supports is a widely adopted strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high selectivity and activity of the former with the ease of separation and reusability of the latter. This compound is an ideal coupling agent for this purpose. The process involves the initial functionalization of a support material, such as silica gel or mesoporous silica, with the silane. The tris(1-methylethoxy)silyl group reacts with the surface silanol groups of the silica, forming stable siloxane bonds. This leaves the chloropropyl group available for further reaction.

The terminal chlorine atom on the propyl chain is a reactive site for nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of catalytically active species, including organometallic complexes, enzymes, and phase-transfer catalysts. For instance, ligands containing amine, thiol, or phosphine (B1218219) functionalities can readily displace the chloride to form a stable covalent bond, thereby immobilizing the catalytic center onto the support.

While specific performance data for catalysts immobilized using this compound are not extensively reported in peer-reviewed literature, the general effectiveness of this approach is well-established with analogous silanes. The performance of such a heterogenized catalyst would be evaluated based on factors like catalytic activity, selectivity, and stability over multiple reaction cycles.

Illustrative Data on Catalyst Performance

| Catalyst System | Support Material | Reaction Type | Conversion (%) (1st Cycle) | Conversion (%) (5th Cycle) | Selectivity (%) |

|---|---|---|---|---|---|

| Hypothetical Pd-complex on functionalized silica | Silica Gel | Suzuki Coupling | >98 | >90 | >99 |

| Hypothetical Enzyme on functionalized mesoporous silica | MCM-41 | Kinetic Resolution | 50 | 48 | >99 (ee) |

Table 1: This table illustrates the potential performance of catalysts immobilized on a support functionalized with this compound. The data are hypothetical and serve to indicate the parameters used to evaluate such systems.

Monolithic columns represent a significant advancement in chromatography, offering high separation efficiency at lower back pressures compared to traditional packed columns. nih.gov These columns consist of a single, continuous porous rod, which can be prepared via a sol-gel process. This compound can be used as a precursor in the synthesis of silica-based monolithic columns. nih.gov

In this application, this compound is typically co-condensed with a primary silica precursor, such as tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS), in the presence of a porogen. The hydrolysis and condensation of the silanes lead to the formation of a rigid, porous silica network. The chloropropyl groups are incorporated into the silica matrix, providing a reactive surface that can be further modified. nih.gov

The chloro-functionalized monolith can be used directly as a reversed-phase stationary phase in capillary electrochromatography (CEC) or high-performance liquid chromatography (HPLC). nih.govsielc.com Alternatively, the chloro groups can serve as a reactive handle for the introduction of other functionalities through nucleophilic substitution, allowing for the creation of a wide variety of stationary phases, including ion-exchange and affinity columns. nih.gov For example, reaction with a tertiary amine can introduce anion-exchange capabilities. nih.gov

Illustrative Chromatographic Performance Data

| Column Type | Analytes | Separation Mode | Column Efficiency (plates/m) | Resolution (Rs) |

|---|---|---|---|---|

| Chloropropyl-functionalized monolith | Alkylbenzenes | Reversed-Phase | 150,000 - 200,000 | >1.5 |

| Quaternary amine-modified monolith | Anionic proteins | Ion-Exchange | 100,000 - 150,000 | >1.2 |

Table 2: This table provides an illustrative example of the expected chromatographic performance of monolithic columns prepared with this compound. The values are hypothetical and represent typical performance metrics for such columns.

Biomedical and Environmental Applications (Material Science Focus)

The ability to tailor the surface chemistry of materials is crucial for their application in biomedical and environmental fields. This compound provides a versatile platform for the functionalization of materials for targeted adsorption and controlled release applications.

Mesoporous silica nanoparticles (MSNs) have garnered significant interest as carriers for the controlled delivery of therapeutic agents and for the adsorption of pollutants from the environment. nih.gov Their high surface area, large pore volume, and tunable pore size make them ideal candidates for these applications. The surface of MSNs can be functionalized with this compound to introduce chloropropyl groups.

These functionalized MSNs can be used to adsorb and release a variety of molecules. The chloropropyl group itself can interact with certain molecules through hydrophobic and dipole-dipole interactions. More importantly, it serves as a reactive intermediate for the attachment of other functional groups designed to have a high affinity for a specific target molecule. For example, the chloro group can be substituted by a chelating agent to enhance the adsorption of heavy metal ions from water. In the context of drug delivery, a therapeutic molecule can be attached to the functionalized MSN via a cleavable linker, allowing for its controlled release under specific physiological conditions.

While specific studies detailing the adsorption and release kinetics using MSNs functionalized with this compound are limited, the principles are well-established with similar functional silanes. The performance of such systems is typically evaluated by measuring the adsorption capacity and the release profile of the target molecule over time.

Illustrative Adsorption and Release Data

| Functionalized Material | Target Molecule | Application | Maximum Adsorption Capacity (mg/g) | Release Profile (t1/2 in hours) |

|---|---|---|---|---|

| Chloropropyl-functionalized MSN | Ibuprofen | Drug Delivery | 150 | 8 |

| Amine-modified MSN (from chloropropyl precursor) | Lead (Pb2+) | Environmental Remediation | 250 | N/A |

Table 3: This table illustrates the potential adsorption and release characteristics of mesoporous materials functionalized with this compound. The data presented are hypothetical and intended to exemplify the key performance indicators for such materials.

Advanced Characterization Techniques for 3 Chloropropyl Tris 1 Methylethoxy Silane and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the chemical structure and purity of (3-Chloropropyl)tris(1-methylethoxy)silane. They are also vital for monitoring its transformation during surface modification and polymerization reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si, 13C, 1H) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For this compound, a combination of 1H, 13C, and 29Si NMR is used to confirm its identity and structure.

1H NMR: This spectrum provides information on the number and types of hydrogen atoms. For this compound, distinct signals corresponding to the protons of the chloropropyl group and the isopropoxy groups are expected. The integration of these signals confirms the ratio of these groups, while the splitting patterns (multiplicity) reveal neighboring protons.

13C NMR: This technique identifies the different carbon environments within the molecule. Each carbon atom in the chloropropyl and isopropoxy groups will produce a distinct signal, confirming the carbon backbone of the compound. General chemical shift tables indicate that alkyl chlorides typically show signals in the 25-50 ppm range. wisc.edu

29Si NMR: As the central atom, the silicon nucleus provides critical information. The chemical shift in 29Si NMR is highly sensitive to the substituents attached to the silicon atom. For this compound, a single peak is expected in the region typical for tetra-alkoxysilanes. Following hydrolysis and condensation, this signal will shift significantly, indicating the formation of siloxane (Si-O-Si) bonds in derivative structures. The chemical shifts for T-unit silicon atoms, such as those in the derivatives of this compound, can vary widely from approximately -21 ppm to -77 ppm depending on the substituent and configuration. researchgate.net

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| 1H | -Si-CH2- | ~0.8 - 1.0 | Triplet |

| -CH2-CH2-CH2- | ~1.8 - 2.0 | Multiplet | |

| -CH2-Cl | ~3.5 - 3.7 | Triplet | |

| -O-CH(CH3)2 | ~3.9 - 4.2 (methine), ~1.1 - 1.3 (methyl) | Septet, Doublet | |

| 13C | -Si-CH2- | ~10 - 15 | - |

| -CH2-CH2-CH2- | ~25 - 30 | - | |

| -CH2-Cl | ~45 - 50 | - | |

| -O-CH(CH3)2 | ~65 - 70 (methine), ~24 - 28 (methyl) | - | |

| 29Si | (RO)3-Si-R' | -45 to -60 | - |

Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the FT-IR spectrum would prominently feature absorption bands for C-H, Si-O-C, and C-Cl bonds. This technique is particularly useful for monitoring reactions. For instance, when the silane (B1218182) is grafted onto a hydroxyl-bearing surface like silica (B1680970), the hydrolysis of the isopropoxy groups and subsequent condensation can be tracked. This is observed by the decrease or disappearance of the Si-O-C bands and the appearance of a broad Si-O-Si band (~1000-1100 cm⁻¹), confirming the formation of a covalent bond with the substrate. researchgate.net The presence of C-H stretching vibrations around 2900-3000 cm⁻¹ in the spectrum of a modified material confirms the successful attachment of the chloropropyl group. mdpi.comresearchgate.net

Table 2: Key FT-IR Absorption Bands for this compound and its Derivatives

| Wavenumber (cm-1) | Vibrational Mode | Functional Group | Significance |

|---|---|---|---|

| 2975 - 2870 | C-H Stretch | Propyl & Isopropoxy groups | Confirms presence of alkyl chains. |

| 1170 - 1100 | Si-O-C Asymmetric Stretch | Tris(isopropoxy)silyl group | Key indicator of the unreacted silane. |

| 1100 - 1000 | Si-O-Si Asymmetric Stretch | Siloxane network | Appears in derivatives after hydrolysis/condensation. researchgate.net |

| ~960 | Si-OH Stretch | Silanol (B1196071) group | Indicates hydrolysis intermediate. researchgate.net |

| 800 - 600 | C-Cl Stretch | Chloropropyl group | Confirms presence of the chloro- functionality. researchgate.net |

Morphological and Textural Characterization

These techniques are not used to analyze the liquid silane itself, but rather the materials and surfaces that have been modified with it. They provide critical information on how the silane alters the physical structure of a substrate at micro and nano scales.

Electron Microscopy (SEM, TEM) for Surface Morphology and Nanostructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging tools for visualizing the surface and structure of materials at high magnification.

Scanning Electron Microscopy (SEM): SEM is used to study the surface topography of a material. When a substrate like glass, metal oxide, or a polymer is treated with this compound, SEM can reveal changes in the surface morphology. It can show the formation of a uniform silane coating or the presence of aggregated siloxane particles, providing qualitative evidence of the modification. In studies involving the functionalization of halloysite (B83129) nanotubes with a similar silane, SEM images showed that the nanotubes were coated and exhibited noticeable sticking, confirming a successful grafting process. mdpi.com

Transmission Electron Microscopy (TEM): TEM provides higher resolution images and is used to observe the internal structure, including the thickness and conformity of coatings on nanoparticles. For instance, if nanoparticles like iron oxide or silica are functionalized with this compound, TEM can be used to visualize and measure the resulting core-shell structure, confirming the presence of a uniform, nanometer-scale organic layer on the particle surface. nih.gov

Nitrogen Adsorption-Desorption Isotherms for Pore Structure Analysis

This technique is essential for characterizing porous materials, such as mesoporous silica or activated carbon, before and after functionalization with this compound. By measuring the amount of nitrogen gas that adsorbs to and desorbs from a surface at cryogenic temperatures, key textural properties can be determined using models like the Brunauer-Emmett-Teller (BET) for surface area and Barrett-Joyner-Halenda (BJH) for pore size distribution.

When the silane is grafted onto the internal surfaces of a porous material, the organic groups occupy space within the pores. This leads to a measurable decrease in the specific surface area, pore volume, and average pore diameter, providing strong quantitative evidence that the silane has been successfully anchored inside the porous network. researchgate.netnih.gov

Table 3: Representative Changes in Textural Properties of a Porous Material After Silane Functionalization

| Material | BET Surface Area (m2/g) | Total Pore Volume (cm3/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Pristine Mesoporous Silica | 1050 | 1.10 | 4.2 |

| Silica functionalized with this compound | 650 | 0.75 | 3.8 |

Note: Data is representative and illustrates the expected trend upon successful internal surface functionalization.

Elemental and Compositional Analysis

Elemental analysis provides quantitative data on the elemental makeup of a sample, which is crucial for confirming the successful grafting of this compound onto a substrate and for determining the density of the modification.

Techniques such as Energy-Dispersive X-ray Spectroscopy (EDX or EDS) , often coupled with SEM, can detect the elements present on a material's surface. For a substrate modified with the silane, EDX analysis would be expected to show peaks for Carbon (C), Oxygen (O), Silicon (Si), and Chlorine (Cl), confirming the presence of the grafted molecule. nih.gov

CHN Elemental Analysis provides a precise measurement of the weight percentage of carbon, hydrogen, and nitrogen. The carbon content is particularly useful for quantifying the amount of organic material (the silane) added to an inorganic substrate. By comparing the theoretical carbon percentage of the silane with the measured carbon content of the modified material, the grafting density can be calculated. For example, elemental analysis has been used to find the most effective solvent for grafting (3-chloropropyl)trimethoxysilane onto halloysite nanotubes by comparing the resulting carbon content. mdpi.com

Table 4: Theoretical Elemental Composition of this compound (C₁₂H₂₇ClO₃Si)

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 50.95% |

| Hydrogen (H) | 1.008 | 27 | 27.216 | 9.62% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 12.53% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 16.97% |

| Silicon (Si) | 28.085 | 1 | 28.085 | 9.93% |

| Total | - | - | 282.883 | 100.00% |

Note: Based on a molecular weight of 282.88 g/mol. epa.gov

Elemental Analysis (CHNX)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (X, such as chlorine) in a sample. For this compound, this analysis is vital for confirming its elemental composition and purity. The theoretical elemental composition of the pure compound (Molecular Formula: C₁₂H₂₇ClO₃Si) serves as a benchmark against which experimental results are compared.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 51.00 |

| Hydrogen | H | 1.008 | 27 | 27.216 | 9.63 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 12.55 |

| Oxygen | O | 15.999 | 3 | 47.997 | 16.99 |

| Silicon | Si | 28.085 | 1 | 28.085 | 9.93 |

| Total | | | | 282.883 | 100.00 |

Note: The values in this table are calculated based on atomic masses and the molecular formula of this compound.

In the analysis of derivatives, such as when this compound is grafted onto a substrate like halloysite nanotubes, elemental analysis is employed to quantify the degree of functionalization. researchgate.netmdpi.com For instance, in studies involving the functionalization of silica with the closely related (3-chloropropyl)trimethoxysilane, elemental analysis of carbon and chlorine content provides direct evidence of the silane's attachment to the surface. researchgate.net A successful synthesis and purification would yield experimental values that are in close agreement with the calculated theoretical percentages.

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique, often coupled with scanning electron microscopy (SEM), for the elemental analysis of a sample. wikipedia.orgmst.or.jp It identifies the elemental composition by detecting the characteristic X-rays emitted from a sample when bombarded with an electron beam. mst.or.jpebatco.com This technique is particularly useful for analyzing the surface composition of materials functionalized with this compound.

When analyzing a surface modified with this silane, the EDX spectrum is expected to show distinct peaks corresponding to silicon (Si), oxygen (O), carbon (C), and chlorine (Cl), in addition to the elements of the substrate material. The presence and relative intensity of these peaks confirm the successful grafting of the silane onto the surface. For example, in the analysis of silane-treated aluminum surfaces, EDX spectra clearly show the distribution and presence of silicon and oxygen from the silane layer. researchgate.net Similarly, EDX has been used to visualize the distribution of silica fillers in rubber blends by mapping the silicon signal. researchgate.net

Expected Elemental Peaks in EDX Analysis of a Substrate Functionalized with this compound

| Element | Expected Peak(s) | Information Provided |

|---|---|---|

| Silicon (Si) | Kα | Confirms the presence of the silane backbone. |

| Chlorine (Cl) | Kα | Indicates the presence of the chloropropyl functional group. |

| Oxygen (O) | Kα | Originates from the siloxane bonds and the substrate (if applicable). |

Note: This table is illustrative and actual peak energies and intensities would be determined during analysis.

X-ray Diffraction (XRD) for Crystalline Structure and Interlayer Spacing

X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure of materials. Crystalline materials produce sharp, well-defined diffraction peaks, while amorphous materials, which lack long-range atomic order, generate broad, diffuse halos. researchgate.netyoutube.com this compound, like many organosilanes, is a liquid at room temperature and is expected to be amorphous in its solid (frozen) or polymerized state. fishersci.casigmaaldrich.com

An XRD analysis of bulk, polymerized this compound would, therefore, not exhibit sharp peaks. Instead, it would show a broad "amorphous hump" centered at a 2θ angle that corresponds to the average intermolecular spacing within the material. The absence of sharp peaks confirms the lack of crystallinity. This is a common feature for amorphous materials like silica glass and various polymers. researchgate.net The analysis of amorphous and nanocrystalline silicon thin films, for example, clearly distinguishes between the broad scattering from the amorphous phase and the sharper peaks from any crystalline domains. iaea.org

When the silane is used to functionalize a crystalline material, XRD can be used to assess whether the modification has altered the crystalline structure or the interlayer spacing of the substrate. For instance, if the silane were to intercalate between the layers of a clay mineral, an increase in the d-spacing (interlayer distance) would be observed as a shift of the corresponding diffraction peak to a lower 2θ angle.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are essential for determining the thermal stability and phase behavior of this compound and its derivatives.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA curve for this compound would indicate the temperatures at which the compound begins to decompose and the percentage of mass lost at each stage. For derivatives, such as silane-grafted nanoparticles, TGA can quantify the amount of organic material (the silane) attached to the inorganic core. A study on halloysite nanotubes modified with the similar (3-chloropropyl)trimethoxysilane (CPTMS) used TGA to characterize the modified samples. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. DSC is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions. For an amorphous substance like polymerized this compound, a DSC thermogram would likely show a glass transition temperature (Tg), which is a characteristic property of amorphous polymers.

Typical Data from Thermal Analysis of a Silane-Modified Material

| Analysis Type | Parameter Measured | Typical Information Gained |

|---|---|---|

| TGA | Mass Loss vs. Temperature | Onset of decomposition, thermal stability, quantification of grafted silane. |

Note: This table presents the general type of information obtained from TGA and DSC analysis.

Together, these advanced characterization techniques provide a detailed and multi-faceted understanding of this compound and its derivatives, which is indispensable for their development and application in various scientific and industrial fields.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and reactivity of (3-Chloropropyl)tris(1-methylethoxy)silane. DFT calculations can determine the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electron density, which are fundamental to understanding the molecule's chemical behavior.

Key electronic properties that can be calculated include the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species. The LUMO, for instance, indicates the most likely sites for nucleophilic attack, while the HOMO points to sites susceptible to electrophilic attack.

From the electronic structure, various reactivity indices can be derived. These indices, such as electrophilicity and nucleophilicity, provide a quantitative measure of the molecule's tendency to accept or donate electrons, respectively. For this compound, DFT calculations can pinpoint the reactivity of different parts of the molecule. The silicon atom, being electron-deficient, is a primary electrophilic center, susceptible to attack by nucleophiles like water during hydrolysis. The chlorine atom, due to its electronegativity, imparts a specific reactivity to the propyl chain, making it a site for nucleophilic substitution reactions. In a study on methyltriethoxysilane hydrolysis products, DFT was used to analyze the frontier orbitals and Fukui function to determine the reactive centers of the molecules. ncsu.edu

Table 1: Predicted Electronic Properties of (3-Chloropropyl)tris(alkoxy)silanes This table presents computationally predicted data for the specified compounds. Actual values may vary.

| Property | This compound | (3-Chloropropyl)trimethoxysilane | Method/Source |

|---|---|---|---|

| Molecular Formula | C12H27ClO3Si | C6H15ClO3Si | - |

| Monoisotopic Mass (Da) | 282.1418 | 198.0479 | PubChem uni.lunih.gov |

| Predicted XlogP | 5.5 | 2.2 | PubChem uni.lunih.gov |

| Predicted Collision Cross Section ([M+H]+, Ų) | 166.1 | - | PubChemLite uni.lu |

Molecular Simulations of Interfacial Interactions and Self-Assembly

While quantum mechanics excels at describing single molecules, molecular simulations, particularly Molecular Dynamics (MD), are used to study the collective behavior of many molecules. MD simulations are essential for understanding how this compound molecules interact with each other and with surfaces, leading to the formation of self-assembled monolayers (SAMs) or thicker films.

In these simulations, the interactions between atoms are described by a 'force field,' which is a set of parameters that define the potential energy of the system. For systems where chemical reactions like bond formation and breaking are important, reactive force fields such as ReaxFF are employed. researchgate.netphyschemres.org These simulations can model the entire process of silanization on a substrate like silica (B1680970). researchgate.net

MD simulations can reveal how this compound molecules arrange themselves at an interface. The process typically involves the silane (B1218182) molecules adsorbing onto the surface, followed by lateral organization. The structure of the resulting film is influenced by several factors:

The Organic Functional Group: The 3-chloropropyl group influences the packing density and the surface energy of the resulting film.

The Alkoxy Groups: The bulky isopropoxy groups of this compound create significant steric hindrance compared to smaller groups like methoxy (B1213986) or ethoxy. This steric bulk affects the rate of surface reactions and the ultimate packing density of the monolayer. Studies on octadecylsilanes have shown that the nature of the leaving group (alkoxy group) affects the thickness of the self-assembled monolayer due to differences in hydrolysis rates. mdpi.com

Substrate Interactions: Simulations show that silanes can form covalent bonds (Si-O-Si) with hydroxyl groups on inorganic surfaces like silica, anchoring the film to the substrate. mdpi.com

These simulations provide a nanoscale view of film formation, revealing details about molecular orientation, film thickness, and the density of covalent bonds at the interface, which are critical for applications in adhesion and surface modification. mdpi.com

Table 2: Typical Parameters in Molecular Dynamics Simulations of Silane Systems This table provides examples of parameters and models used in computational studies of similar systems.

| Parameter | Typical Value/Model | Purpose | Reference |

|---|---|---|---|

| Force Field | ReaxFF, CVFF, COMPASS | Describes interatomic potentials, with ReaxFF allowing for bond formation/breaking. | researchgate.netmdpi.com |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure during the simulation. | mdpi.com |

| Temperature | ~300 K (Room Temperature) | Simulates conditions relevant to many real-world applications. | mdpi.com |

| Substrate Model | Amorphous or Crystalline Silica (SiO₂) | Represents a common inorganic surface for silane grafting. | researchgate.net |

| System Size | Thousands to millions of atoms | Sufficient to capture collective phenomena like self-assembly and network formation. | physchemres.org |

Mechanistic Predictions for Hydrolysis, Condensation, and Polymerization

The utility of this compound as a coupling agent or surface modifier is predicated on its ability to undergo hydrolysis and condensation reactions. mdpi.com Computational chemistry is a key tool for predicting the mechanisms and kinetics of these fundamental processes. nih.gov

Hydrolysis: The three isopropoxy groups (-OCH(CH₃)₂) react with water in a stepwise manner to form silanol (B1196071) groups (-OH) and isopropanol (B130326) as a byproduct.

Condensation: The newly formed, reactive silanol groups can then react with each other (or with hydroxyl groups on a substrate) to form stable siloxane bridges (Si-O-Si), releasing water. This condensation process builds the cross-linked polysiloxane network that forms the basis of the coating or interfacial layer. scispace.com

DFT calculations can map out the entire reaction pathway for both hydrolysis and condensation. By calculating the energies of the transition states, chemists can predict the activation energy for each step, which determines the reaction rate. These studies have shown that hydrolysis can be catalyzed by either acids or bases, with the reaction rate being slowest near neutral pH. afinitica.com

For this compound, a critical factor influencing its reactivity is the steric bulk of the isopropoxy groups. Compared to less hindered analogs like (3-Chloropropyl)trimethoxysilane, the larger isopropoxy groups are expected to significantly slow the rate of hydrolysis. afinitica.comgelest.com This is because the bulky groups sterically shield the central silicon atom from attack by water molecules. Computational models can quantify this effect by comparing the calculated activation energies for hydrolysis across a series of alkoxysilanes.

Table 3: Relative Hydrolysis Rates of Alkoxysilanes This table illustrates the general trend of hydrolysis rates based on the steric bulk of the alkoxy group. Specific rates depend on conditions like pH and catalyst.

| Alkoxy Group | Relative Hydrolysis Rate | Reason | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | Fastest | Least steric hindrance. | gelest.com |

| Ethoxy (-OCH₂CH₃) | Intermediate | Moderate steric hindrance. | afinitica.comgelest.com |

| Isopropoxy (-OCH(CH₃)₂) | Slow | Significant steric hindrance. | afinitica.com |

Design Principles for Novel this compound Derivatives

A major advantage of computational chemistry is its ability to guide the rational design of new molecules with desired properties, a process known as in silico design. google.com By starting with the basic structure of this compound, chemists can computationally explore the effects of various chemical modifications before undertaking expensive and time-consuming laboratory synthesis.

Design principles for novel derivatives often focus on modifying two key parts of the molecule:

The Organic Functional Group: The terminal chlorine on the propyl chain can be computationally substituted with a wide range of other functional groups (e.g., amino, epoxy, mercapto, isocyanate). Quantum mechanical calculations can then predict how this change affects the molecule's reactivity, polarity, and potential for interaction with specific organic polymers. For example, replacing the chloro group with an amino group would create a derivative suitable for coupling to epoxy or isocyanate-based resins.

The Alkoxy Groups: The hydrolysis rate and solubility of the silane can be fine-tuned by changing the alkoxy groups. Computational studies can predict the hydrolysis kinetics of derivatives with different alkoxy groups, allowing for the design of silanes with tailored "working windows" between hydrolysis and excessive self-condensation. researchgate.net

By establishing these structure-property relationships computationally, researchers can screen a large number of potential new silane coupling agents and identify the most promising candidates for a given application, whether it be for enhancing adhesion in composites, modifying the surface of nanoparticles, or creating functional coatings. mdpi.comresearchgate.net

Future Perspectives and Emerging Research Avenues for 3 Chloropropyl Tris 1 Methylethoxy Silane

Sustainable Synthesis and Green Chemistry Principles

The traditional synthesis of chloropropyl-functionalized alkoxysilanes often involves the hydrosilation of allyl chloride with a chlorosilane, followed by reaction with an alcohol. oecd.org Emerging research focuses on aligning this process with the principles of green chemistry to reduce environmental impact and improve efficiency. yale.edulabdepotinc.com

Key green chemistry principles applicable to the synthesis include:

Atom Economy: Synthetic methods are being redesigned to maximize the incorporation of all reactant materials into the final product, minimizing waste. acs.org For instance, developing catalytic systems that avoid stoichiometric reagents can significantly improve atom economy. labdepotinc.comacs.org

Catalysis: The use of selective catalytic reagents is superior to stoichiometric ones. yale.edu Research into novel, earth-abundant metal catalysts, such as those based on cobalt, presents a sustainable alternative to precious metal catalysts for hydrosilylation reactions. nih.gov These catalysts can operate under mild conditions, such as room temperature, and at low loadings, reducing energy consumption. nih.gov

Energy Efficiency: Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize their environmental and economic footprints. yale.eduacs.org The development of flow microreactor systems for silylation reactions allows for rapid reactions, often within minutes, under mild conditions, which is a significant improvement over traditional batch processes that may require cryogenic temperatures. sci-hub.se

Use of Renewable Feedstocks and Safer Solvents: A shift towards using renewable raw materials and innocuous solvents is a core tenet of green chemistry. yale.edu Research into using alcohols as green solvents for silane (B1218182) synthesis is an active area. nih.gov

Waste Prevention: It is preferable to prevent the formation of waste than to treat it after it has been created. labdepotinc.com One-pot synthesis methodologies, where multiple reaction steps are carried out in the same reactor, can reduce waste by eliminating the need for intermediate purification steps. nih.gov

Future synthetic strategies for (3-Chloropropyl)tris(1-methylethoxy)silane will likely involve the integration of these principles, such as using flow chemistry with highly efficient, recyclable catalysts to create a more sustainable and atom-economical process. sci-hub.se

Precision Functionalization and Structural Tailoring

The utility of this compound lies in its role as a coupling agent and a precursor for more complex molecules. cfmats.comcfmats.comcfmats.com The chloropropyl group provides a reactive handle for further chemical modification, enabling the precise tailoring of surface properties and material functionalities.

The process of functionalization typically begins with the hydrolysis of the isopropoxy groups to form reactive silanols (Si-OH). These silanols can then condense with hydroxyl groups on inorganic substrates (like silica (B1680970), glass, or metal oxides) to form stable siloxane (Si-O-Si) bonds, effectively grafting the molecule to the surface. researchgate.netresearchgate.net The pendant chloropropyl group is then available for subsequent reactions.

Emerging research in this area focuses on:

Controlled Surface Modification: Developing protocols to create high-quality, self-assembled monolayers (SAMs) with controlled packing density and orientation is crucial. researchgate.net The choice of solvent, silane concentration, and reaction time significantly impacts the quality of the resulting functionalized surface. researchgate.netmdpi.com Toluene has been identified as an effective solvent for the grafting of similar chloropropyl silanes onto surfaces like halloysite (B83129) nanotubes. mdpi.com

Synthesis of Novel Derivatives: The chloro- group can be substituted to introduce a wide array of functionalities. For example, it serves as a key intermediate for producing amino, methacryloxy, and mercapto-functional silanes. cfmats.comcfmats.com This versatility allows for the creation of materials with tailored properties for specific applications, such as improved adhesion, hydrophobicity, or biocompatibility. acs.orgrsc.org

Deborylative Silylation: Novel, transition-metal-free methods are being explored for creating carbon-silicon bonds. One such approach involves the alkoxide base-promoted deborylative silylation of organoboron compounds, offering a new platform for generating diverse organosilanes with high functional group compatibility. nih.gov

| Functionalization Strategy | Description | Key Parameters | Potential Outcome |

|---|---|---|---|